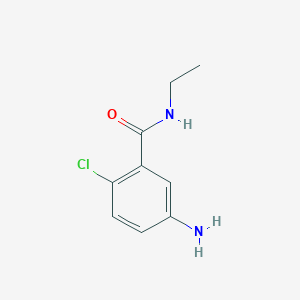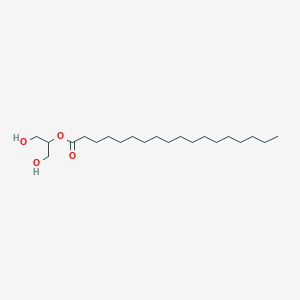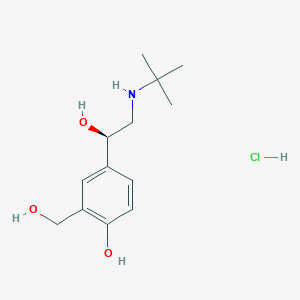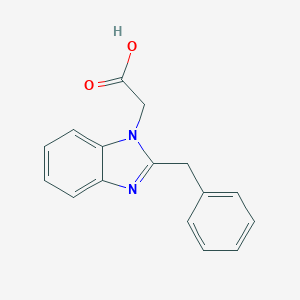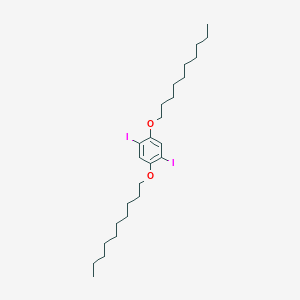
1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE
Overview
Description
1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE is an organic compound with the molecular formula C26H44I2O2. This compound is characterized by the presence of two decyloxy groups and two iodine atoms attached to a benzene ring. It is a derivative of 1,4-bis(decyloxy)benzene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(decyloxy)-2,5-diiodobenzene typically involves the iodination of 1,4-bis(decyloxy)benzene. The process can be carried out using iodine and an oxidizing agent such as potassium iodate (KIO3) or periodic acid (HIO4) in an organic solvent like acetic acid. The reaction conditions usually involve heating the mixture to facilitate the iodination process.
Industrial Production Methods
Industrial production methods for 1,4-bis(decyloxy)-2,5-diiodobenzene are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or vinyl groups.
Oxidation and Reduction Reactions: The decyloxy groups can be oxidized to form corresponding carbonyl compounds, and the iodine atoms can be reduced to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(decyloxy)-2,5-diazidobenzene, while Suzuki-Miyaura coupling with phenylboronic acid would yield 1,4-bis(decyloxy)-2,5-diphenylbenzene.
Scientific Research Applications
1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of liquid crystals and other advanced materials due to its unique structural properties.
Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 1,4-bis(decyloxy)-2,5-diiodobenzene depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its unique structure allows it to influence the properties of liquid crystals and other materials. In medicinal chemistry, the compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(decyloxy)benzene: The parent compound without iodine substituents.
1,4-Bis(decyloxy)-2,5-dibromobenzene: Similar structure with bromine atoms instead of iodine.
1,4-Bis(decyloxy)-2,5-dichlorobenzene: Similar structure with chlorine atoms instead of iodine.
Uniqueness
1,4-DIIODO-2,5-BIS(DECYLOXY)BENZENE is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher polarizability of iodine make it more suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1,4-didecoxy-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44I2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWZYEYOUOCYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1I)OCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571401 | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153033-34-2 | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153033-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(decyloxy)-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



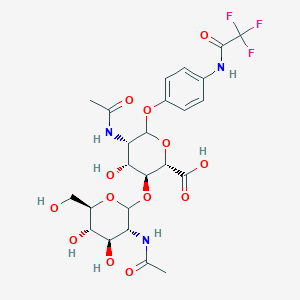
![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)
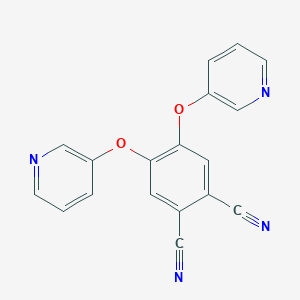
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)

